Aqueous Solubility: NBI-35965 Mesylate Reaches 100 mM in Water, Unlike Major CRF1 Comparator Compounds
NBI-35965 mesylate salt demonstrates aqueous solubility of 100 mM, enabling direct dissolution in water or saline for in vivo administration without organic co-solvents . This represents a critical formulation advantage over the widely used CRF1 antagonists CP-154,526 and antalarmin, which are not appreciably water-soluble. CP-154,526 hydrochloride requires dissolution in ethanol or DMSO (soluble to 50 mM in each) , while antalarmin also lacks water solubility and is typically formulated with organic vehicles [1]. The absence of water solubility in these comparators necessitates the use of solubilizing agents that can independently affect experimental endpoints (e.g., vehicle effects on behavior, gastrointestinal motility, or HPA axis activity), confounding data interpretation.
| Evidence Dimension | Aqueous solubility (maximum concentration in water) |
|---|---|
| Target Compound Data | 100 mM in water (mesylate salt) |
| Comparator Or Baseline | CP-154,526: not water-soluble (requires ethanol or DMSO, max 50 mM); Antalarmin: not water-soluble (requires organic co-solvents) |
| Quantified Difference | NBI-35965: directly water-soluble at 100 mM; CP-154,526 and antalarmin: essentially insoluble in water — at least a >100-fold practical solubility advantage for NBI-35965 |
| Conditions | Solubility assessed at room temperature in purified water; comparator solubility data from vendor technical datasheets and published formulation protocols |
Why This Matters
Water solubility directly determines whether a compound can be administered in a physiologically compatible vehicle, reducing formulation artifacts and enabling cleaner dose-response interpretations in stress physiology and behavioral pharmacology experiments.
- [1] Zorrilla EP, Heilig M, de Wit H, Shaham Y. Behavioral, biological, and chemical perspectives on targeting CRF1 receptor antagonists to treat alcoholism. Drug Alcohol Depend. 2013;128(3):175-86. (Review noting formulation challenges with lipophilic CRF1 antagonists including antalarmin). View Source
